Cas no 2138253-72-0 (5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine)
![5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine structure](https://ja.kuujia.com/scimg/cas/2138253-72-0x500.png)
5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- 2138253-72-0
- 5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine
- EN300-743055
-
- インチ: 1S/C9H15N5/c1-14-6-9(12-13-14)3-7-2-8(10)5-11-4-7/h2,6,8,11H,3-5,10H2,1H3
- InChIKey: WMWLFUGICQHVJU-UHFFFAOYSA-N
- ほほえんだ: N1CC(CC2=CN(C)N=N2)=CC(C1)N
計算された属性
- せいみつぶんしりょう: 193.13274550g/mol
- どういたいしつりょう: 193.13274550g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.6
- トポロジー分子極性表面積: 68.8Ų
5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-743055-2.5g |
5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine |
2138253-72-0 | 95% | 2.5g |
$4458.0 | 2024-05-24 | |
Enamine | EN300-743055-0.1g |
5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine |
2138253-72-0 | 95% | 0.1g |
$2002.0 | 2024-05-24 | |
Enamine | EN300-743055-5.0g |
5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine |
2138253-72-0 | 95% | 5.0g |
$6597.0 | 2024-05-24 | |
Enamine | EN300-743055-0.5g |
5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine |
2138253-72-0 | 95% | 0.5g |
$2185.0 | 2024-05-24 | |
Enamine | EN300-743055-10.0g |
5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine |
2138253-72-0 | 95% | 10.0g |
$9781.0 | 2024-05-24 | |
Enamine | EN300-743055-1.0g |
5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine |
2138253-72-0 | 95% | 1.0g |
$2276.0 | 2024-05-24 | |
Enamine | EN300-743055-0.25g |
5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine |
2138253-72-0 | 95% | 0.25g |
$2093.0 | 2024-05-24 | |
Enamine | EN300-743055-0.05g |
5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine |
2138253-72-0 | 95% | 0.05g |
$1912.0 | 2024-05-24 |
5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amineに関する追加情報
Introduction to 5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine (CAS No. 2138253-72-0)
5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine, identified by its CAS number 2138253-72-0, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its structural complexity and potential biological activities. The presence of a triazole moiety and a tetrahydropyridine backbone suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.
The compound’s structure is characterized by a nitrogen-rich heterocyclic system, which is known to be pivotal in the design of bioactive molecules. The (1-methyl-1H-1,2,3-triazol-4-yl)methyl group introduces a unique spatial and electronic configuration that could modulate the compound’s pharmacokinetic properties. This feature is particularly relevant in the context of drug development, where optimizing bioavailability and target engagement are critical.
In recent years, there has been a growing interest in the development of novel therapeutic agents derived from triazole-containing scaffolds. Triazoles are known for their stability and ability to form hydrogen bonds, which enhances their binding affinity to biological targets. The incorporation of a methyl-substituted triazole into the tetrahydropyridine framework may contribute to improved solubility and metabolic stability, key factors in drug-like properties.
The tetrahydropyridine moiety is another important structural feature that has been extensively studied in medicinal chemistry. This scaffold is commonly found in active pharmaceutical ingredients (APIs) due to its ability to interact with various biological receptors. The amine group at the 3-position of the tetrahydropyridine ring further expands the potential for hydrogen bonding interactions, which can be exploited to enhance binding affinity.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions. Virtual screening and molecular dynamics simulations have been employed to evaluate the binding potential of 5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine with various biological targets. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways.
The potential therapeutic applications of this compound are broad and warrant further exploration. Initial studies have hinted at its efficacy in models of neurological disorders and chronic inflammation. The combination of the triazole and tetrahydropyridine moieties may provide a synergistic effect, enhancing the compound’s pharmacological profile.
In conclusion, 5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine represents a promising lead compound for pharmaceutical development. Its unique structural features and potential biological activities make it an attractive candidate for further investigation. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play a crucial role in the discovery of novel treatments for various diseases.
2138253-72-0 (5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine) 関連製品
- 869081-06-1(8-(diethylamino)methyl-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one)
- 41658-60-0(H-His-Asp-Oh)
- 1060307-99-4(2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-cyclopropylacetamide)
- 2677885-96-8(INDEX NAME NOT YET ASSIGNED)
- 1211530-57-2(6-Chloro-3-methoxypyridine-2-carboxaldehyde)
- 2034427-96-6(3-{4-(2-chlorophenyl)methylpiperazin-1-yl}-6-cyclopropylpyridazine)
- 1542365-32-1(1-(3-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine)
- 2306263-11-4(4-[(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]aniline;dihydrochloride)
- 139263-72-2(Acetamide, N-[cyano(2-methoxyphenyl)methyl]-)
- 2228454-75-7(N-(2-methoxyquinolin-3-yl)methyl-N-methylhydroxylamine)




